1-(2-fluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide
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Overview
Description
1-(2-fluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a complex organic compound that features a combination of fluorophenyl, furan, pyrazole, and methanesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Nucleophilic Substitution: Starting with 2-fluorophenyl compounds, nucleophilic substitution reactions can introduce the desired functional groups.
Cyclization Reactions: Formation of the pyrazole ring through cyclization of appropriate precursors.
Sulfonamide Formation: Introduction of the methanesulfonamide group through sulfonation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups results in amines.
Scientific Research Applications
1-(2-fluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. The specific pathways and targets depend on the context of its application, such as inhibition of specific enzymes in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- **1-(2-fluorophenyl)ethyl][4-(furan-2-yl)butan-2-yl]amine
- **2-(4-Fluorophenyl)ethylamine
Uniqueness
1-(2-fluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in various fields.
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c17-15-5-2-1-4-13(15)12-24(21,22)19-7-8-20-11-14(10-18-20)16-6-3-9-23-16/h1-6,9-11,19H,7-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGYLVZUUADPBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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